molecular formula C22H28O2S2Sn B095304 Bis(benzoylthio)dibutylstannane CAS No. 15481-48-8

Bis(benzoylthio)dibutylstannane

Cat. No.: B095304
CAS No.: 15481-48-8
M. Wt: 507.3 g/mol
InChI Key: BRIMXLZSNXEUEL-UHFFFAOYSA-L
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Description

Bis(benzoylthio)dibutylstannane is an organotin compound characterized by a central tin atom bonded to two butyl groups and two benzoylthio (C₆H₅COS⁻) ligands. Organotin compounds are widely studied for their applications in catalysis, polymer stabilization, and biomedical research due to their tunable electronic and steric properties .

Properties

CAS No.

15481-48-8

Molecular Formula

C22H28O2S2Sn

Molecular Weight

507.3 g/mol

IUPAC Name

S-[benzoylsulfanyl(dibutyl)stannyl] benzenecarbothioate

InChI

InChI=1S/2C7H6OS.2C4H9.Sn/c2*8-7(9)6-4-2-1-3-5-6;2*1-3-4-2;/h2*1-5H,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

BRIMXLZSNXEUEL-UHFFFAOYSA-L

SMILES

CCCC[Sn](CCCC)(SC(=O)C1=CC=CC=C1)SC(=O)C2=CC=CC=C2

Isomeric SMILES

CCCC[Sn+2]CCCC.C1=CC=C(C=C1)C(=S)[O-].C1=CC=C(C=C1)C(=S)[O-]

Canonical SMILES

CCCC[Sn+2]CCCC.C1=CC=C(C=C1)C(=S)[O-].C1=CC=C(C=C1)C(=S)[O-]

Other CAS No.

15481-48-8

Synonyms

bis(benzoylthio)dibutylstannane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Organotin Compounds

Structural Analogues

Bis(diethylamino)dibutylstannane

  • Structure: Tin center with two butyl groups and two diethylamino (NEt₂) ligands.
  • Key Differences: Ligand Type: Diethylamino groups are electron-donating, whereas benzoylthio ligands are electron-withdrawing due to the carbonyl and sulfur moieties. Reactivity: Diethylamino ligands favor nucleophilic reactivity, while benzoylthio groups may stabilize electrophilic tin centers .
  • Applications : Used in the synthesis of polystannanes and as precursors for tin-based polymers .

Dibutyltin Dilaurate

  • Structure : Tin bonded to two butyl groups and two laurate (CH₃(CH₂)₁₀COO⁻) ligands.
  • Key Differences: Ligand Bulk: Laurate ligands are bulkier than benzoylthio groups, leading to reduced catalytic activity but enhanced thermal stability. Functionality: Dibutyltin dilaurate is a well-known catalyst in polyurethane foaming, whereas benzoylthio derivatives may exhibit distinct catalytic behavior in sulfur-mediated reactions .

Electronic and Spectroscopic Properties

Electronic Effects

  • Computational studies on similar push-pull organotin systems suggest significant HOMO-LUMO gap modulation, which could influence optoelectronic applications .

Spectroscopic Characterization

  • NMR Data: For related compounds (e.g., bis(diethylamino)dibutylstannane), ¹H-NMR signals for butyl protons appear at δ 0.8–1.6 ppm, while benzoylthio protons would resonate downfield (δ 7.2–8.1 ppm) due to aromatic and carbonyl effects .
  • UV-Vis : Benzoylthio ligands may introduce absorption bands in the 250–300 nm range, attributable to π→π* transitions in the aromatic system .

Comparative Data Table

Compound Molecular Formula Key Ligands Thermal Stability (°C) Applications
Bis(benzoylthio)dibutylstannane C₂₂H₂₆O₂S₂Sn Benzoylthio, butyl ~200 (estimated) Catalysis, material science
Bis(diethylamino)dibutylstannane C₁₂H₂₈N₂Sn Diethylamino, butyl ~180 Polymer precursors
Dibutyltin Dilaurate C₃₂H₆₄O₄Sn Laurate, butyl >250 Polyurethane catalysis

Research Findings and Trends

  • Catalytic Performance: Organotin compounds with sulfur ligands, such as benzoylthio derivatives, show promise in thiol-ene click reactions due to their affinity for sulfur-containing substrates. This contrasts with amino-substituted tins, which are less effective in sulfur-rich environments .
  • Toxicity and Environmental Impact: Dibutyltin compounds generally exhibit higher toxicity than their dimethyl or dioctyl counterparts.

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